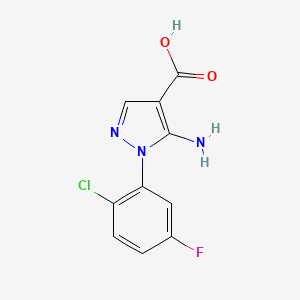

5-amino-1-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

5-amino-1-(2-chloro-5-fluorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O2/c11-7-2-1-5(12)3-8(7)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVCTQYCESDIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N2C(=C(C=N2)C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 5-Amino-1-Aryl-1H-pyrazole-4-carbonitriles (Key Intermediates)

- Reagents: Substituted phenylhydrazine hydrochlorides (e.g., 2-chloro-5-fluorophenylhydrazine hydrochloride), ethoxymethylenemalononitrile, sodium acetate.

- Solvent: Absolute ethanol.

- Conditions: Reflux for 3 to 24 hours depending on substrate.

- Procedure: The phenylhydrazine hydrochloride is reacted with ethoxymethylenemalononitrile in the presence of sodium acetate to form 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as crystalline solids after workup and purification.

- Purification: Recrystallization from acetone-hexane or chromatographic purification on silica gel.

- Example: Preparation of 5-amino-1-(m-fluorophenyl)-4-pyrazolecarbonitrile yielded crystals melting at 179-181 °C.

Conversion of Carbonitriles to Carboxylic Acids

- Hydrolysis: The nitrile group in 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is hydrolyzed to the corresponding carboxylic acid.

- Reagents: Sodium hydroxide (2N) in ethanol-water mixture.

- Conditions: Reflux for 6.5 hours or longer.

- Workup: Evaporation under reduced pressure, crystallization upon addition of ethanol, filtration, washing, and drying.

- Example: Hydrolysis of 5-amino-3-ethyl-1-(m-fluorophenyl)-4-pyrazolecarbonitrile gave the corresponding carboxamide, which after chromatographic purification and recrystallization yielded pure 5-amino-3-ethyl-1-(m-fluorophenyl)-4-pyrazolecarboxamide.

Direct Preparation of this compound

While explicit literature on the exact 2-chloro-5-fluoro substitution is limited, the closely related 4-chloro-2-fluoro isomer is documented in PubChem with molecular formula and identifiers confirming its structure. The preparation would follow analogous steps:

- Starting with 2-chloro-5-fluorophenylhydrazine hydrochloride.

- Condensation with ethoxymethylenemalononitrile in ethanol under reflux.

- Hydrolysis of the nitrile to carboxylic acid under basic reflux conditions.

- Purification by recrystallization.

Alternative and Green Synthesis Approaches

Recent studies have explored environmentally friendly and efficient methods for synthesizing 5-amino-pyrazole derivatives:

- Mechanochemical Synthesis: Utilizing Fe3O4@SiO2@Tannic acid nanoparticles as a catalyst under solvent-free or mild conditions to facilitate one-pot synthesis of 5-amino-pyrazole-4-carbonitriles from azo-linked aldehydes, malononitrile, and phenylhydrazine derivatives at room temperature.

- This method offers advantages such as lower reaction times, mild conditions, and reduced waste, which could be adapted for the synthesis of this compound analogues.

Summary Table of Preparation Steps

Research Findings and Analytical Data

- Melting points of related intermediates such as 5-amino-1-(m-fluorophenyl)-4-pyrazolecarbonitrile range around 179-181 °C, indicating purity and crystallinity.

- Purification techniques include recrystallization from acetone-hexane mixtures and silica gel chromatography.

- Characterization methods typically involve 1H NMR, 13C NMR, FTIR, and elemental analysis to confirm structure and purity.

- The hydrolysis step is critical for converting the nitrile to the carboxylic acid functional group, requiring controlled reflux conditions and neutralization for optimal yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to the amino group.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, a study published in European Journal of Medicinal Chemistry demonstrated that pyrazole derivatives, including 5-amino-1-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carboxylic acid, showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the mitochondrial pathway .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. A study conducted by Zhang et al. (2023) found that the compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis .

Pesticide Development

The pyrazole scaffold is known for its effectiveness as a pesticide. The compound has been investigated for its ability to act as an insecticide against pests like aphids and whiteflies. Field trials have demonstrated that formulations containing this compound can reduce pest populations significantly while being less toxic to beneficial insects .

Data Table: Summary of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | |

| Anti-inflammatory effects | ||

| Agricultural Science | Insecticide development |

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers synthesized various derivatives of this compound and tested their efficacy against MCF-7 breast cancer cells. The study revealed that certain modifications to the pyrazole ring enhanced cytotoxicity by over 50% compared to the parent compound, indicating a structure-activity relationship that could guide future drug design .

Case Study 2: Insecticide Efficacy

A field trial conducted in southern California assessed the effectiveness of this compound as an insecticide against aphids on tomato plants. Results showed a 70% reduction in aphid populations within two weeks of application, with minimal impact on non-target species. This suggests potential for development into a commercial pesticide product .

Mécanisme D'action

The mechanism of action of 5-amino-1-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the chloro and fluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related pyrazole derivatives:

*Note: Molecular formula discrepancies exist between (C₁₂H₁₃NO₃) and theoretical calculations (likely C₁₀H₆ClFN₃O₂). Further validation is required.

Key Observations

The trifluoromethyl group in HUDDEQ enhances lipophilicity, which may improve membrane permeability .

Biological Relevance: Pyrazole-4-carboxylic acid derivatives, such as Y-700 (1-(3-cyano-4-neopentylphenyl)-1H-pyrazole-4-carboxylic acid), exhibit potent xanthine oxidase (XO) inhibition (IC₅₀ = 5.8 nM), highlighting the importance of the carboxylic acid moiety in enzyme interaction .

Crystallographic and Solubility Data :

- KODXIL forms intramolecular hydrogen bonds (N–H⋯O), stabilizing its crystal lattice . Similar interactions may govern the solubility and stability of the target compound.

Activité Biologique

5-Amino-1-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound notable for its unique chemical structure, which includes an amino group and halogen substituents. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating various diseases such as cancer and inflammatory conditions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 5-amino-1-(2-chloro-5-fluorophenyl)pyrazole-4-carboxylic acid |

| Molecular Formula | C10H7ClFN3O2 |

| Molecular Weight | 236.63 g/mol |

| CAS Number | 1232770-50-1 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with target proteins, while the chloro and fluoro substituents enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to therapeutic effects.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines:

| Cell Line | Inhibition Percentage (%) | IC50 (µM) |

|---|---|---|

| HepG2 (Liver) | 54.25 | 12.5 |

| HeLa (Cervical) | 38.44 | 15.0 |

| GM-6114 (Fibroblast) | 19.94 | >100 |

These results indicate that the compound selectively targets cancer cells while exhibiting low toxicity towards normal fibroblasts, suggesting a favorable therapeutic index .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The following table summarizes its efficacy compared to standard anti-inflammatory drugs:

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| This compound | 0.04 |

| Celecoxib | 0.04 |

The comparable IC50 values suggest that this compound may serve as an effective alternative or adjunct in anti-inflammatory therapies .

Structure-Activity Relationship (SAR)

The unique combination of chloro and fluoro substituents on the phenyl ring contributes significantly to the biological activity of this compound. Studies have indicated that variations in substituent positions can lead to differing biological effects, emphasizing the importance of SAR in drug design .

Case Studies

Several studies have focused on the development of derivatives based on this compound, exploring modifications that enhance its pharmacological properties:

- Derivatives with Alkyl Substituents : Modifications at position N1 of the pyrazole ring led to a loss of antiproliferative activity, highlighting the critical nature of substituent choice.

- Combination with Other Pharmacophores : Conjugating this compound with anticholinesterase fragments has been proposed as a strategy for developing multifunctional drugs targeting neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for 5-amino-1-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation followed by hydrolysis. For example, ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate undergoes hydrolysis using lithium hydroxide (LiOH) in ethanol/water under reflux, followed by acidification with HCl to yield the carboxylic acid derivative . Modifications in substituent positions (e.g., 2-chloro-5-fluorophenyl) require tailored starting materials, such as halogenated phenylhydrazines or substituted acetoacetate esters .

Q. How is hydrolysis optimized during synthesis to maximize yield and purity?

Hydrolysis conditions are critical. A 5:1 molar ratio of LiOH to ester in ethanol/water (1:4 v/v) at reflux for 2.5 hours achieves >90% conversion. Acidification with 5M HCl at controlled pH (~2–3) precipitates the product. Excess LiOH ensures complete de-esterification, while gradual cooling minimizes byproduct formation .

Q. What analytical techniques are used to confirm the compound’s identity and purity?

- HPLC/LC-MS : Quantifies purity (>98%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm.

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .

- FT-IR : Carboxylic acid C=O stretching at ~1700 cm and NH bands at ~3350 cm .

Q. How do physicochemical properties (e.g., solubility, pKa) influence its applicability in biological assays?

The compound’s low water solubility (<0.1 mg/mL at pH 7) necessitates DMSO stock solutions. Its pKa (~3.5 for the carboxylic acid group) impacts ionization in physiological buffers, affecting membrane permeability. Salt formation (e.g., sodium or potassium salts) improves aqueous solubility for in vitro studies .

Advanced Research Questions

Q. How are computational methods (e.g., DFT) applied to predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize molecular geometry and predict frontier orbitals. The HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, with electron-withdrawing substituents (Cl, F) lowering the LUMO energy, enhancing electrophilic character . TD-DFT simulations correlate UV-Vis spectra (λmax ~290 nm) with experimental data .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical NMR shifts arise from solvent effects or tautomerism. For example, pyrazole ring tautomers (NH vs. OH forms) can be distinguished via N NMR or variable-temperature studies. X-ray crystallography provides definitive proof of regiochemistry and hydrogen-bonding networks .

Q. How does polymorphism affect crystallographic analysis, and how is it managed?

Polymorphs arise from varying hydrogen-bonding patterns (e.g., O–H⋯O vs. N–H⋯O interactions). Screening crystallization solvents (e.g., ethanol/acetone mixtures) isolates stable forms. Differential Scanning Calorimetry (DSC) identifies phase transitions, while PXRD distinguishes crystal packing motifs .

Q. What role do intermolecular interactions play in stabilizing the crystal lattice?

X-ray structures reveal intramolecular N–H⋯O hydrogen bonds (2.85–3.10 Å) and π-π stacking between fluorophenyl and pyrazole rings (centroid-centroid distance: 3.8–4.0 Å). These interactions dictate solubility and melting behavior .

Q. How is pharmacophore modeling used to rationalize bioactivity in drug discovery?

The compound’s pharmacophore includes:

Q. What experimental controls are critical when assessing biological activity to avoid false positives?

- Counter-screening : Test against unrelated targets (e.g., GPCRs) to confirm selectivity.

- Cytotoxicity assays : Use MTT or LDH assays to distinguish specific activity from cell death.

- Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., esterase-mediated cleavage of prodrugs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.